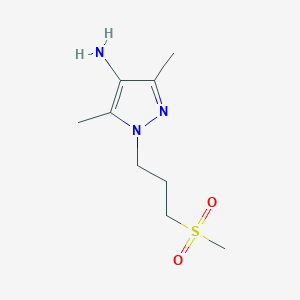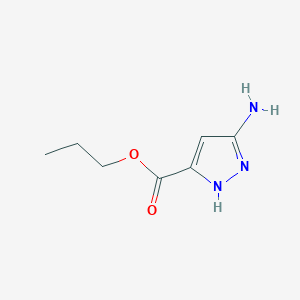![molecular formula C9H15N3O B13527989 N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the imidazo[1,2-a]pyridine ring and subsequent functionalization. While specific methods may vary, a common approach includes cyclization of appropriate precursors under suitable conditions.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis typically involves reagents like hydrazine hydrate, formaldehyde, and ammonium chloride . Further optimization and scale-up would be necessary for large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactivity:: N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring.
Hydrazine hydrate: Used for cyclization.
Formaldehyde: Involved in the Mannich reaction.
Ammonium chloride: Facilitates the formation of the imidazo[1,2-a]pyridine ring.
Major Products:: The major products depend on the specific reaction conditions and functional groups present. Oximes, amines, and substituted imidazo[1,2-a]pyridines are typical outcomes.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for heterocyclic compounds.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as a precursor for specialized chemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with specific enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine stands out due to its imidazo[1,2-a]pyridine scaffold. Similar compounds include other imidazo[1,2-a]pyridines and related heterocycles .
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H15N3O/c1-11(13)6-8-7-12-5-3-2-4-9(12)10-8/h7,13H,2-6H2,1H3 |
InChI-Schlüssel |
XUDHKWAEGUMIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN2CCCCC2=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)

![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)





![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)

![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)



